



### Application Notes and Protocols: (R)-Vanzacaftor in Organoid Models of Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | (R)-Vanzacaftor |           |
| Cat. No.:            | B12380368       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to defective protein function and severe multi-organ disease. The development of CFTR modulators has revolutionized CF treatment. (R)-Vanzacaftor (VX-561), the (R)-enantiomer of elexacaftor (VX-445), is a next-generation CFTR corrector. In combination with a second corrector, tezacaftor (VX-661), and a potentiator, ivacaftor (VX-770), this therapeutic strategy (referred to as ETI) has shown significant efficacy in restoring CFTR function.

Patient-derived organoids, particularly from intestinal and nasal epithelia, have emerged as a powerful preclinical model to study CFTR function and predict patient-specific responses to modulator therapies.[1][2] These three-dimensional in vitro models recapitulate the in vivo physiology of the epithelium and allow for functional assessment of CFTR activity through assays such as the forskolin-induced swelling (FIS) assay.[3][4] In this assay, activation of functional CFTR channels by forskolin leads to ion and fluid secretion into the organoid lumen, causing a measurable increase in organoid size. The degree of swelling serves as a quantitative measure of CFTR function.[3]



These application notes provide a detailed overview and protocols for the use of (R)-vanzacator (as part of the ETI combination) in organoid models of cystic fibrosis.

# Data Presentation: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (ETI) in Intestinal Organoids

The following tables summarize quantitative data from studies assessing the in vitro response of patient-derived intestinal organoids to the triple combination therapy of elexacaftor (the racemate of which includes (R)-vanzacator), tezacaftor, and ivacaftor (ETI). The data is presented as the Area Under the Curve (AUC) from forskolin-induced swelling (FIS) assays, a measure of CFTR-dependent fluid secretion and thus, CFTR function.

Table 1: Forskolin-Induced Swelling (AUC) in Organoids from a Patient with A559T/A559T CFTR Genotype

| Treatment Group                               | Forskolin Concentration (µM) | Mean AUC ± SD |
|-----------------------------------------------|------------------------------|---------------|
| Vehicle (DMSO)                                | 0.8                          | 126 ± 42      |
| VX-809 (Lumacaftor)                           | 0.8                          | 146 ± 33      |
| VX-661 (Tezacaftor)                           | 0.8                          | 166 ± 47      |
| VX-770 (Ivacaftor)                            | 0.8                          | 162 ± 38      |
| VX-661 + VX-445 (Tezacaftor<br>+ Elexacaftor) | 0.02 - 0.128                 | 431 ± 194     |

Table 2: Forskolin-Induced Swelling (AUC) in Organoids from a Patient with K163E CFTR Mutation



| Treatment Group      | Forskolin<br>Concentration (µM) | Acute Additive     | Mean AUC ± SEM |
|----------------------|---------------------------------|--------------------|----------------|
| DMSO                 | 0.32                            | None               | ~50            |
| VX-661 (Tezacaftor)  | 0.32                            | None               | ~100           |
| VX-445 (Elexacaftor) | 0.32                            | None               | ~450           |
| VX-661 + VX-445      | 0.32                            | None               | ~550           |
| DMSO                 | 0.32                            | VX-770 (Ivacaftor) | ~75            |
| VX-661 (Tezacaftor)  | 0.32                            | VX-770 (Ivacaftor) | ~200           |
| VX-445 (Elexacaftor) | 0.32                            | VX-770 (Ivacaftor) | ~500           |
| VX-661 + VX-445      | 0.32                            | VX-770 (Ivacaftor) | ~600           |

### **Experimental Protocols**

## Protocol 1: Generation and Culture of Human Intestinal Organoids from Rectal Biopsies

This protocol is adapted from established methods for generating long-term cultures of human intestinal epithelial organoids.

- 1. Crypt Isolation from Rectal Biopsies: a. Obtain rectal biopsies in a collection tube with ice-cold medium. b. Wash the biopsies multiple times with cold PBS. c. Incubate the biopsies in a chelating agent (e.g., 2 mM EDTA) for 30-60 minutes on ice to release the crypts from the surrounding tissue. d. Vigorously shake the tube to further release the crypts. e. Collect the crypt-containing supernatant and centrifuge to pellet the crypts.
- 2. Organoid Seeding and Culture: a. Resuspend the isolated crypts in a basement membrane matrix (e.g., Matrigel). b. Plate droplets of the crypt-matrix suspension into a pre-warmed 24-well plate. c. Allow the matrix to polymerize at 37°C for 10-15 minutes. d. Add complete organoid growth medium containing essential growth factors (e.g., Wnt, R-spondin, Noggin, EGF). e. Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.



3. Organoid Passaging: a. Mechanically disrupt the organoids into smaller fragments every 7-10 days. b. Re-plate the fragments in fresh basement membrane matrix and culture medium.

## Protocol 2: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This protocol details the functional assessment of CFTR in response to (R)-vanzacator (as part of the ETI combination).

- 1. Organoid Plating for FIS Assay: a. Harvest mature organoids and mechanically disrupt them.
- b. Seed 30-80 organoid fragments per well in a 96-well plate with basement membrane matrix.
- c. Culture for 24 hours in complete organoid growth medium.
- 2. CFTR Modulator Treatment: a. Pre-incubate the organoids with the CFTR correctors, elexacaftor (VX-445, the racemate of which includes (R)-vanzacator) and tezacaftor (VX-661), for 18-24 hours. A typical concentration is 3  $\mu$ M for each compound. Include a vehicle control (e.g., DMSO).
- 3. FIS Assay Execution: a. On the day of the assay, add the CFTR potentiator, ivacaftor (VX-770, typically at 3  $\mu$ M), to the appropriate wells. b. Stain the organoids with a live-cell fluorescent dye (e.g., Calcein Green) for visualization. c. Place the 96-well plate in a prewarmed (37°C) confocal microscope equipped for live-cell imaging. d. Add forskolin to stimulate CFTR-mediated fluid secretion. A dose-response curve can be generated using a range of forskolin concentrations (e.g., 0.02  $\mu$ M to 5  $\mu$ M). e. Acquire images of the organoids every 10-15 minutes for a total of 60-120 minutes.
- 4. Data Analysis: a. Use image analysis software to measure the total area of the organoids at each time point. b. Normalize the organoid area at each time point to the area at time zero (before forskolin addition). c. Calculate the Area Under the Curve (AUC) for the normalized swelling over the entire time course. d. Compare the AUC values between different treatment conditions to quantify the effect of the CFTR modulators.

# Visualizations Experimental Workflow for (R)-Vanzacaftor Testing in Organoids









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Elexacaftor/tezacaftor/ivacaftor efficacy in intestinal organoids with rare CFTR variants in comparison to CFTR-F508del and CFTR-wild type controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qdcxjkg.com [qdcxjkg.com]
- 4. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: (R)-Vanzacaftor in Organoid Models of Cystic Fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380368#r-vanzacaftor-use-in-organoid-models-of-cystic-fibrosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com